molecular formula C28H35N5O4 B1582104 Capromorelin CAS No. 193273-66-4

Capromorelin

Cat. No.: B1582104
CAS No.: 193273-66-4
M. Wt: 505.6 g/mol
InChI Key: KVLLHLWBPNCVNR-SKCUWOTOSA-N
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Description

Capromorelin is a synthetic compound that functions as a ghrelin receptor agonist. It is primarily used in veterinary medicine to stimulate appetite and promote weight gain in cats and dogs. This compound was developed by Pfizer and is marketed under the brand names Entyce and Elura . It is known for its ability to mimic the action of ghrelin, a hormone that stimulates hunger.

Mechanism of Action

Target of Action

Capromorelin, a medication used for the management of weight loss in cats and dogs , primarily targets the Growth Hormone Secretagogue Receptor 1a (GHSR1a) . This receptor is a specific G-protein coupled receptor (GPCR) expressed in the hypothalamus . The role of GHSR1a is crucial in the regulation of body composition and metabolism .

Mode of Action

This compound acts as a ghrelin receptor agonist . It mimics the action of endogenous ghrelin, a peptide hormone released from the cells in the stomach . Ghrelin stimulates appetite and food intake in mammals . By binding to the GHSR1a, this compound stimulates the secretion of growth hormone .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the stimulation of growth hormone secretion . This is achieved through its interaction with the GHSR1a in the hypothalamus . The activation of this receptor leads to an increase in the levels of growth hormone and insulin-like growth factor-1 (IGF-1), both of which play a significant role in the regulation of body composition and metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound include its route of administration, which is oral , and its elimination half-life, which is approximately 2.4 hours . These properties impact the bioavailability of this compound, determining how much of the drug is absorbed into the bloodstream and how long it remains active in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stimulation of growth hormone secretion and an increase in appetite . Studies have shown that this compound directly raises insulin growth factor 1 (IGF-1) and growth hormone levels . This results in increased food consumption and body weight .

Biochemical Analysis

Biochemical Properties

Capromorelin plays a significant role in biochemical reactions by interacting with the ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a). This receptor is a G-protein coupled receptor (GPCR) expressed in various tissues, including the hypothalamus and pituitary gland. Upon binding to GHS-R1a, this compound stimulates the release of growth hormone from the pituitary gland. This interaction also leads to the secretion of insulin-like growth factor 1 (IGF-1), which plays a crucial role in growth and metabolism .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In the hypothalamus, it stimulates the release of growth hormone, which in turn influences various physiological processes such as growth, metabolism, and muscle mass maintenance. This compound also affects cell signaling pathways by activating the GHS-R1a receptor, leading to increased intracellular calcium levels and subsequent activation of downstream signaling cascades . Additionally, this compound has been shown to influence gene expression related to growth and metabolism, further enhancing its effects on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GHS-R1a receptor, which is a G-protein coupled receptor. Upon binding, this compound activates the receptor, leading to the activation of G-proteins and subsequent intracellular signaling pathways. This activation results in the release of growth hormone from the pituitary gland and the secretion of insulin-like growth factor 1. This compound’s interaction with the GHS-R1a receptor also leads to increased intracellular calcium levels, which play a crucial role in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a relatively short half-life, with its effects peaking shortly after administration and gradually declining. Studies have shown that this compound remains stable under laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound can maintain its efficacy in stimulating growth hormone release and promoting weight gain over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates appetite and promotes weight gain without significant adverse effects. At higher doses, some animals may experience side effects such as vomiting, diarrhea, and increased drinking and urination . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the GHS-R1a receptor. Upon binding to the receptor, this compound stimulates the release of growth hormone, which in turn influences various metabolic processes. This compound is metabolized by hepatic enzymes, and its metabolites are excreted through urine and feces . The activation of the GHS-R1a receptor also affects metabolic flux and metabolite levels, contributing to its overall metabolic effects .

Transport and Distribution

This compound is administered orally and is well absorbed in the gastrointestinal tract. Once absorbed, it is distributed throughout the body, with a relatively short time to reach peak plasma concentration . This compound interacts with transporters and binding proteins that facilitate its distribution within cells and tissues. Its localization and accumulation in specific tissues contribute to its overall efficacy in stimulating appetite and promoting weight gain .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the GHS-R1a receptor. Upon binding to the receptor, this compound is localized to specific compartments within the cell, where it exerts its effects on growth hormone release and intracellular signaling pathways . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific cellular compartments, enhancing its overall activity and function.

Preparation Methods

The synthesis of capromorelin involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The specific synthetic route and reaction conditions are proprietary and detailed in patents . Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Capromorelin undergoes various chemical reactions, including:

Scientific Research Applications

Capromorelin has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLLHLWBPNCVNR-SKCUWOTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057886
Record name Capromorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193273-66-4
Record name Capromorelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193273-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capromorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capromorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Capromorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPROMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ44VUN84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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